
3-(4-Nitrophenyl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)oxolane-2,5-dione is a chemical compound with the molecular formula C₁₀H₇NO₅ It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,5-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:
Starting Materials: 4-nitrophenylacetylene and carbon dioxide.
Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.
Catalyst Preparation: Preparing and activating the transition metal catalyst.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)oxolane-2,5-dione: Formed by the reduction of 3-(4-Nitrophenyl)oxolane-2,5-dione.
3-(4-Methylphenyl)oxolane-2,5-dione: A similar compound with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)oxolane-2,5-dione: Contains a chlorine atom in place of the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
39243-36-2 |
|---|---|
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2 |
Clé InChI |
FCICNAVPTWAZJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


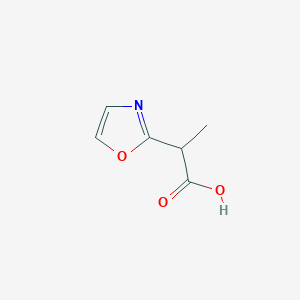
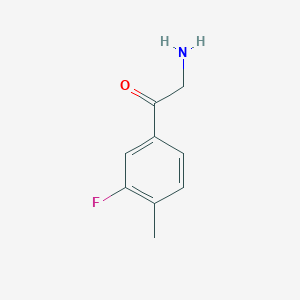
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
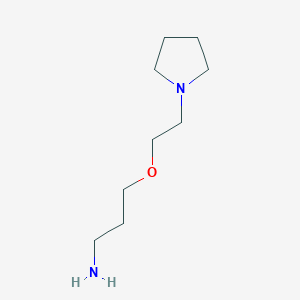
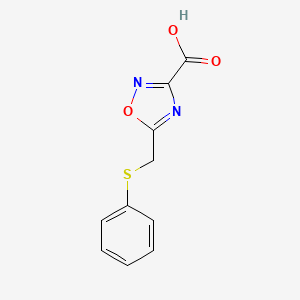

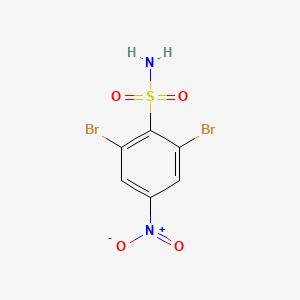
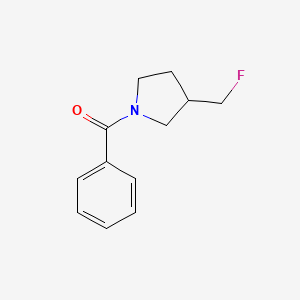
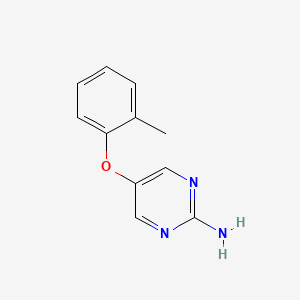
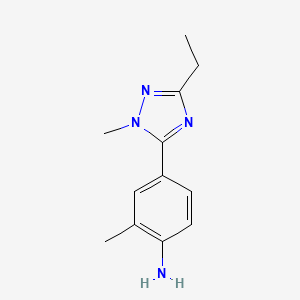
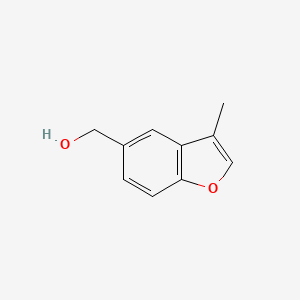
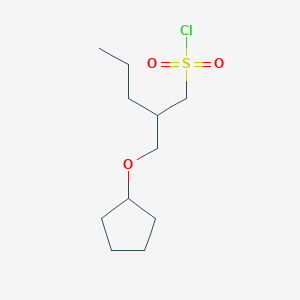

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
